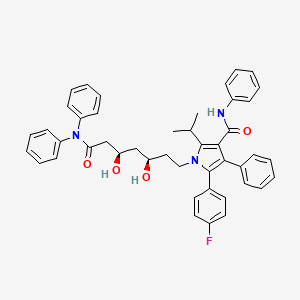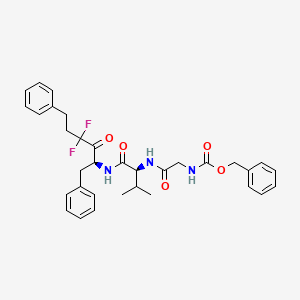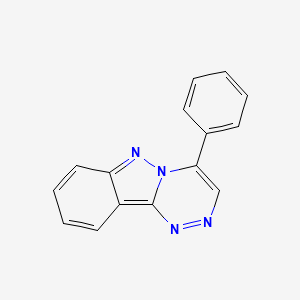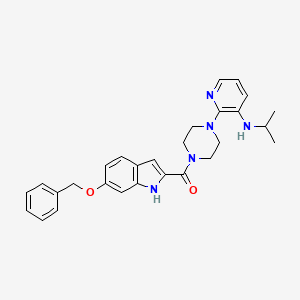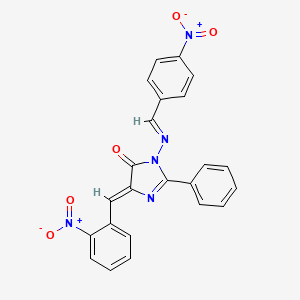
4-(o-Nitrobenzylidene)-1-((p-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(o-Nitrobenzylidene)-1-((p-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one is a complex organic compound that belongs to the class of imidazolinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(o-Nitrobenzylidene)-1-((p-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one typically involves the condensation of o-nitrobenzaldehyde and p-nitrobenzaldehyde with 2-phenyl-2-imidazolin-5-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(o-Nitrobenzylidene)-1-((p-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one can undergo various types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).
Major Products
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Nitro-substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(o-Nitrobenzylidene)-1-((p-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or modulate signaling pathways, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(o-Nitrobenzylidene)-2-phenyl-2-imidazolin-5-one: Lacks the additional nitrobenzylideneamino group.
1-((p-Nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one: Lacks the o-nitrobenzylidene group.
2-Phenyl-2-imidazolin-5-one: Lacks both nitrobenzylidene groups.
Uniqueness
4-(o-Nitrobenzylidene)-1-((p-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one is unique due to the presence of both o-nitrobenzylidene and p-nitrobenzylidene groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups may enhance its reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
126293-28-5 |
|---|---|
Molecular Formula |
C23H15N5O5 |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
(5Z)-5-[(2-nitrophenyl)methylidene]-3-[(E)-(4-nitrophenyl)methylideneamino]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H15N5O5/c29-23-20(14-18-8-4-5-9-21(18)28(32)33)25-22(17-6-2-1-3-7-17)26(23)24-15-16-10-12-19(13-11-16)27(30)31/h1-15H/b20-14-,24-15+ |
InChI Key |
MOHGNDKVEXUUDI-WRHQLWEMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3[N+](=O)[O-])/C(=O)N2/N=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3[N+](=O)[O-])C(=O)N2N=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



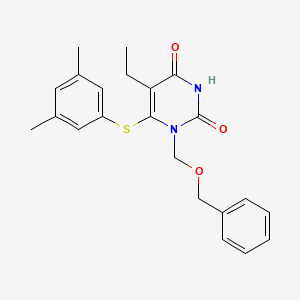

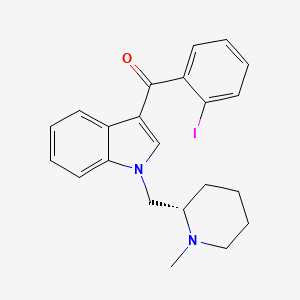
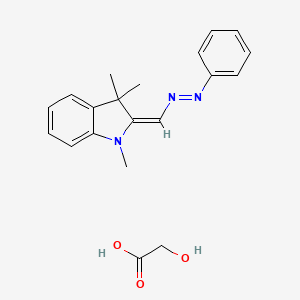

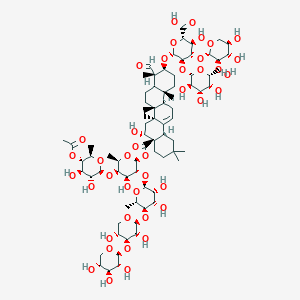
![N-(4-Chlorophenyl)-4-{2-[(3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-2,4-dioxobutanamide](/img/structure/B12786920.png)

